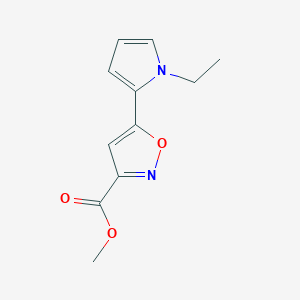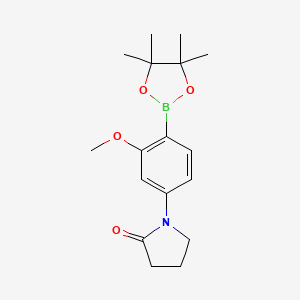
Methyl 2-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a pyrrolidinyl group attached to the benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid.
Reduction: Methyl 2-Methoxy-4-(2-hydroxy-1-pyrrolidinyl)benzoate.
Substitution: Methyl 2-Halo-4-(2-oxo-1-pyrrolidinyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The methoxy and pyrrolidinyl groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-Methoxy-4-(2-hydroxy-1-pyrrolidinyl)benzoate
- Methyl 2-Halo-4-(2-oxo-1-pyrrolidinyl)benzoate
- 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid
Uniqueness
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
methyl 2-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO4/c1-17-11-8-9(14-7-3-4-12(14)15)5-6-10(11)13(16)18-2/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
DHBGCSYKDTZDAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCCC2=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
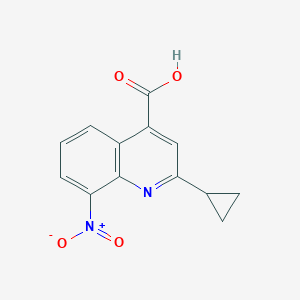
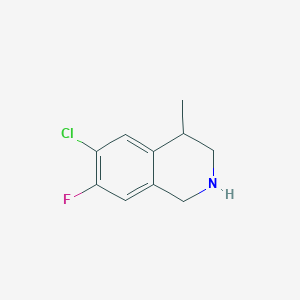
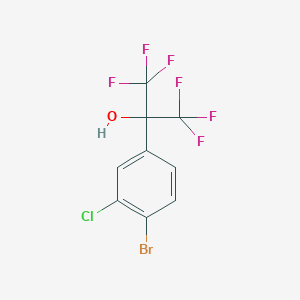
![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)

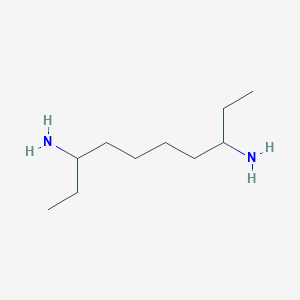
![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
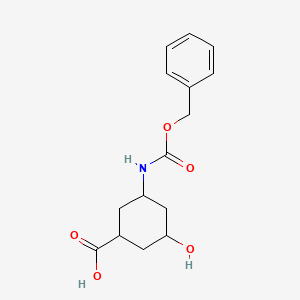
![4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
